molecular formula C29H44O10 B12294271 Bipindogulomethyloside CAS No. 53152-43-5

Bipindogulomethyloside

Cat. No.: B12294271
CAS No.: 53152-43-5
M. Wt: 552.7 g/mol
InChI Key: WRORFDCUNLGVJF-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry and Secondary Metabolites

Natural product chemistry is a field dedicated to the study of chemical substances produced by living organisms. cput.ac.zawur.nlresearchgate.net These substances, known as natural products, are often categorized as either primary or secondary metabolites. Primary metabolites are essential for the survival of the organism, participating in fundamental processes like growth and reproduction. In contrast, secondary metabolites are not directly involved in these basic life-sustaining processes but often serve specialized functions. researchgate.net These can include defense mechanisms, communication, or interactions with the environment. researchgate.netwikipedia.org

Bipindogulomethyloside is classified as a secondary metabolite. researchgate.netjssuni.edu.in It is an organic compound biosynthesized by plants, and its presence is not essential for the primary metabolic functions of the plant. researchgate.net The study of such compounds is a key focus of natural product chemistry, which seeks to isolate, identify, and characterize these molecules to understand their structure and potential applications. cput.ac.zanih.gov

Classification as a Steroid Glycoside

Chemically, this compound is categorized as a steroid glycoside. wiktionary.orgmotsavec.frjoueb.com This classification is based on its distinct molecular structure, which consists of two main components: a steroid nucleus and a sugar moiety (a glycoside). amu.edu.azjiwaji.edu The steroid component is a four-ring carbon structure that is characteristic of all steroids. amu.edu.az This is linked to a sugar molecule, and in the case of this compound, this is a hexose (B10828440) monosaccharide. foodb.cacontaminantdb.ca

More specifically, this compound belongs to the cardenolide class of steroid glycosides. foodb.cacontaminantdb.cahmdb.ca Cardenolides are distinguished by a specific type of five-membered lactone ring attached to the steroid framework. amu.edu.az The structure of this compound includes this characteristic butenolide ring. contaminantdb.ca

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Formula C29H44O10 contaminantdb.ca
Average Molecular Mass 552.654 g/mol contaminantdb.ca
Monoisotopic Mass 552.293 g/mol contaminantdb.ca

Significance in Phytochemistry and Chemical Ecology Research

The significance of this compound in phytochemistry—the study of chemicals derived from plants—stems from its presence in various medicinal and ecologically significant plants. It has been identified in species such as Convallaria majalis (Lily of the Valley), plants from the Phlogacanthus and Andrographis genera, and in the roots of Astragalus membranaceus var. mongholicus. biodeep.cnresearchgate.netwisepress.comresearchgate.netjssuni.edu.innih.gov The identification and quantification of such compounds are crucial for the phytochemical analysis of these plants. For instance, in a study of Phlogacanthus and Andrographis species, this compound was one of the chemical compounds quantified in plant extracts. researchgate.netjssuni.edu.in Similarly, metabolomic studies of Astragalus membranaceus var. mongholicus identified this compound as a differentiating metabolite between different harvest periods. researchgate.netnih.gov

In the field of chemical ecology, which investigates the chemical interactions between organisms and their environment, this compound is of interest due to its classification as a cardenolide. wikipedia.orgchemecol.org Cardenolides, as a class of secondary metabolites, are often involved in plant defense mechanisms. wikipedia.org For example, they can act as a deterrent to herbivores. The monarch butterfly's ability to sequester cardenolides from its milkweed host for its own defense is a classic example of such chemical interactions. wikipedia.org While the specific ecological role of this compound has not been extensively detailed in the reviewed literature, its chemical nature suggests a potential role in the plant's interactions with its environment, a key area of research in chemical ecology. nih.govrothamsted.ac.ukwur.nl

Properties

CAS No.

53152-43-5

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

3-[5,11,14-trihydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)21-18(5-8-28(26,35)11-16)29(36)9-6-17(15-10-20(31)37-13-15)27(29,3)12-19(21)30/h10,14,16-19,21-25,30,32-36H,4-9,11-13H2,1-3H3

InChI Key

WRORFDCUNLGVJF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O

melting_point

150 - 153 °C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Discovery and Identification in Plant Species

The compound Bipindogulomethyloside has been identified as a foliar metabolite in Solanum okadae, a wild, tuber-bearing potato species native to Bolivia and Argentina. nih.gov In a 2022 comparative metabolite profiling study using liquid chromatography–mass spectrometry (LC-MS), researchers detected a group of cardiac glycosides in the foliage of S. okadae that were absent in the domesticated potato variety, Solanum tuberosum. acs.org this compound was one of several compounds assigned to a specific mass spectrometry feature (8.41/553.2995) identified in these analyses. nih.govacs.org

This discovery was noted as a rare finding, as cardiac glycosides are not commonly reported in the Solanum genus or the broader Solanaceae family. nih.govacs.org The identification of this compound in S. okadae was of significant scientific interest due to the known biological activities of cardiac glycosides and their potential implications for plant-herbivore interactions. acs.org

This compound has also been detected in the roots of Astragalus membranaceus var. mongholicus, a perennial plant in the legume family widely used in traditional medicine. nih.govresearchgate.net In a study analyzing the metabolic changes during different harvest periods of the plant's roots, this compound was identified as a potential biomarker. nih.gov The research, which employed metabolomics and transcriptomics, found that the abundance of this compound was significantly enhanced during specific growth stages, indicating its dynamic regulation within the plant. nih.govresearchgate.net Its variable accumulation suggests a role in the developmental processes or physiological status of the plant root. researchgate.net

Beyond the Solanaceae and Fabaceae families, this compound has been noted in other plant-derived sources. Spectroscopic data compilations of steroid glycosides list the compound as being present in Convallaria majalis (Lily of the Valley). wisepress.comvdoc.pub Additionally, phytochemical analyses of plants from the Acanthaceae family have identified this compound. Specifically, it was detected in Phlogacanthus thyrsiformis, a plant used in traditional medicine. jssuni.edu.inresearchgate.net

Table 1: Documented Plant Sources of this compound

Plant SpeciesFamilyPlant PartMethod of DetectionReference
Solanum okadaeSolanaceaeFoliage (Leaves)Liquid Chromatography–Mass Spectrometry (LC-MS) nih.govacs.org
Astragalus membranaceus mongholicusFabaceaeRootMetabolomics Analysis nih.govresearchgate.net
Convallaria majalisAsparagaceaeNot SpecifiedSpectroscopic Data Compilation wisepress.comvdoc.pub
Phlogacanthus thyrsiformisAcanthaceaeNot SpecifiedPhytochemical Analysis jssuni.edu.inresearchgate.net

Ecological Roles in Plant-Herbivore Interactions

The chemical nature of this compound as a cardiac glycoside provides a strong basis for its ecological function, primarily as a component of plant defense systems.

The presence of this compound in plants is strongly associated with defense against herbivores. nih.gov Plant secondary metabolites are a key component of resistance, mediating their effects through toxicity, feeding deterrence, or by acting as precursors to physical defenses. nih.gov Cardiac glycosides, the class of compounds to which this compound belongs, are known for their potent biological activity, particularly their ability to inhibit the Na+/K+ ATPase enzyme in animals. acs.org The discovery of these compounds in S. okadae suggests a distinct defense strategy for this species. nih.govacs.org The production of such toxic metabolites is considered an evolutionary response to pressure from herbivores. nih.gov

Research on Solanum okadae provides direct evidence for the role of its unique chemical profile in insect resistance. nih.govacs.org This wild potato species is known to deter feeding by the Colorado potato beetle (Leptinotarsa decemlineata), a major agricultural pest. nih.govacs.org Studies have shown that beetle larvae feeding on S. okadae exhibit increased mortality compared to those feeding on commercial potato varieties. nih.gov

The identification of this compound and other cardiac glycosides in S. okadae foliage correlates directly with this resistance phenotype. acs.org Foliar extracts from S. okadae, which contain this suite of compounds, were found to inhibit the Na+/K+ ATPase of the Colorado potato beetle. nih.govacs.org This inhibition provides a clear biochemical mechanism for the compound's insecticidal activity and its contribution to the plant's resistance against this specialist herbivore. acs.org This suggests that this compound is part of a novel defense mechanism for the Solanum genus against key insect pests. nih.govacs.org

Table 2: Summary of Research Findings on this compound

Research AreaKey FindingPlant Species StudiedImplicationReference
Identification Detected as a cardiac glycoside in foliar tissues.Solanum okadaeA rare finding for the Solanum genus, pointing to a unique chemical profile. nih.govacs.org
Metabolic Role Identified as a differential biomarker between harvest stages.Astragalus membranaceus mongholicusAccumulation is regulated and varies with plant development. nih.govresearchgate.net
Ecological Role Contributes to plant defense against herbivores.Solanum okadaeFunctions as a toxic secondary metabolite. nih.govacs.org
Insect Resistance Associated with resistance to the Colorado potato beetle.Solanum okadaeInhibits the insect's Na+/K+ ATPase enzyme, demonstrating insecticidal activity. nih.govacs.org

Isolation and Analytical Methodologies from Natural Sources

Extraction Strategies for Bipindogulomethyloside and Related Compounds

The initial step in isolating this compound involves its extraction from plant tissues. The choice of solvent and method is critical and depends on the chemical properties of the target compound and the matrix of the plant material. As a glycoside, this compound possesses both polar (sugar moiety) and less polar (steroid aglycone) characteristics, influencing the selection of extraction solvents.

Research on Solanum okadae has employed specific methods for the extraction of cardiac glycosides. nih.gov One detailed method is a lead acetate (B1210297) extraction. nih.govacs.org This procedure involves refluxing powdered, freeze-dried plant tissue with a mixture of 50% ethanol (B145695) and a 10% lead acetate solution. nih.govacs.org Following filtration, the solution undergoes liquid-liquid extraction with dichloromethane (B109758). nih.gov The organic extract is then dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude glycoside fraction. nih.gov

An alternative approach used for metabolite profiling in S. okadae involves homogenization of fresh plant material in a buffer solution of 92% methanol (B129727) with 0.1% formic acid. nih.govacs.org This method is effective for extracting a broad range of metabolites, including glycosides, for subsequent analysis. nih.govacs.org The selection of a solvent system is paramount; polar solvents like methanol and ethanol are effective for hydrophilic compounds, while dichloromethane is suitable for more lipophilic molecules. nih.gov

Table 1: Comparison of Extraction Methods for Glycosides from Plant Material
MethodKey ReagentsProcedure HighlightsPrimary ApplicationReference
Lead Acetate Extraction50% Ethanol, 10% Lead Acetate, DichloromethaneRefluxing plant powder, followed by liquid-liquid extraction.Targeted extraction of cardiac glycosides. nih.govacs.org
Methanol/Formic Acid Extraction92% Methanol, 0.1% Formic AcidHomogenization of fresh tissue, centrifugation, and evaporation of the supernatant.Broad metabolite profiling, including glycosides. nih.govacs.org

Chromatographic Techniques for Isolation and Profiling

Chromatography is an indispensable tool for separating individual compounds from the complex mixtures obtained during extraction. synthasite.combioanalysis-zone.com Both liquid chromatography and thin-layer chromatography play significant roles in the isolation and profiling of this compound.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis and detection sensitivity of mass spectrometry. wikipedia.org This method has been instrumental in the comparative metabolite profiling of S. okadae, where it successfully detected the presence of cardiac glycosides, including this compound, that were absent in the domesticated potato variety, S. tuberosum. acs.orgresearchgate.netnih.gov

In these analyses, the crude extract is often purified using solid-phase extraction (SPE) to remove interfering substances before being injected into the LC-MS system. nih.gov The compounds are separated on an HPLC column, and the eluate is introduced into the mass spectrometer. wikipedia.org The mass spectrometer provides mass-to-charge ratio (m/z) data, which aids in the identification of the compounds. For this compound, a feature at m/z 553.2995 was assigned, corresponding to its molecular characteristics. researchgate.net The Human Metabolome Database also provides predicted LC-MS/MS spectra for this compound, which can be used as a reference for its identification. hmdb.ca

Table 2: LC-MS Data for the Identification of this compound
CompoundObserved Feature (m/z)Ion TypeSource OrganismReference
This compound and related isomers553.2995Not specifiedSolanum okadae researchgate.net
This compound553.3099[M+H]+Rattus norvegicus (from database) biodeep.cn
This compound570.3363[M+NH4]+Rattus norvegicus (from database) biodeep.cn

Thin-layer chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for separating components of a mixture. nih.gov It has been successfully used to provide corroborating evidence for the presence of cardiac glycosides in the foliar extracts of S. okadae. acs.orgnih.gov

In this application, extracts are spotted onto a TLC plate, typically made of silica (B1680970) gel with a fluorescent indicator (F254). researchgate.net The plate is then developed in a chamber with a suitable solvent system, which acts as the mobile phase. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. synthasite.com After development, the separated compounds are visualized, often under UV light. Cardiac glycosides can be seen as dark spots due to fluorescence quenching at 254 nm. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. In studies of S. okadae, the spots corresponding to cardiac glycosides had Rf values between 0.66 and 0.70, similar to the ouabain (B1677812) standard. nih.gov

Table 3: TLC Parameters for Cardiac Glycoside Detection
ParameterDescriptionReference
Stationary PhaseSilica gel 60 F254 fluorescent indicator plates researchgate.net
VisualizationFluorescence quenching under UV light at 254 nm nih.gov
Standard CompoundOuabain nih.gov
Observed Rf ValueApproximately 0.66 - 0.70 nih.gov

Preparation of Plant Material for Metabolite Analysis

The accurate analysis of metabolites like this compound begins with meticulous preparation of the plant material to preserve the chemical integrity of its constituents. creative-proteomics.comuga.edu The protocol for preparing S. okadae foliage for analysis is a representative example of the required procedures. nih.govacs.org

The process starts with harvesting fresh plant tissue, such as apical leaflets, which are immediately flash-frozen in liquid nitrogen to halt all enzymatic activity that could degrade the target compounds. acs.org The samples are then stored at ultra-low temperatures (-80°C) until further processing. acs.org

Prior to extraction, the frozen leaves are freeze-dried (lyophilized). nih.govacs.org This process removes water from the tissue while it is frozen, minimizing thermal degradation of sensitive metabolites. creative-proteomics.com The dried, brittle tissue is then ground into a homogenous fine powder. nih.govacs.org Grinding can be achieved using a mortar and pestle with liquid nitrogen to keep the sample frozen and prevent degradation, or with a high-speed grinder. acs.org This powdering step significantly increases the surface area of the sample, which enhances the efficiency of the subsequent solvent extraction. researchgate.net This carefully prepared powder is the starting material for the extraction strategies detailed in section 3.1.

Structural Elucidation and Chemoinformatics

Methodological Approaches for Structure Determination

The structural framework of Bipindogulomethyloside has been pieced together through the application of several powerful analytical techniques, primarily focusing on spectroscopic methods.

The elucidation of glycoside structures, such as that of this compound, is heavily reliant on a suite of spectroscopic techniques. wisepress.com These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry. Key techniques employed in the analysis of steroid glycosides include:

Ultraviolet (UV) Spectroscopy: Provides information on the presence of chromophores, such as the butenolide ring in cardenolides. wisepress.com

Infrared (IR) Spectroscopy: Helps in the identification of functional groups like hydroxyls, carbonyls, and C-O bonds, which are abundant in glycosides. wisepress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: A cornerstone technique that provides detailed information about the carbon-hydrogen framework. wisepress.comnih.gov

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition, and to gain structural insights through fragmentation analysis. wisepress.comchromatographyonline.com

NMR spectroscopy is indispensable for the detailed structural analysis of complex molecules like this compound. Both ¹H (proton) and ¹³C (carbon) NMR are utilized to map out the complete carbon skeleton and the placement of protons.

Specific NMR data for this compound has been reported, providing crucial insights into its stereochemistry. vdoc.pub For instance, the chemical shifts and coupling constants of the anomeric proton of the sugar moiety are critical for determining the nature of the glycosidic linkage.

Table 1: Selected ¹H NMR Spectroscopic Data for this compound vdoc.pub

Proton AssignmentChemical Shift (δ) in C₅D₅N (ppm)Multiplicity & Coupling Constant (J in Hz)
H-181.00s
H-191.10s
H-6 of Din1.39d, J=6.0
H-1 of Din5.13br d, J=3.0
H-226.00br s

Data sourced from a 300 MHz spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound vdoc.pub

Carbon AssignmentChemical Shift (δ) in C₅D₅N (ppm)
C-130.3
C-373.7
C-1350.1
C-1484.6
C-20175.9
C-1' (The)98.9
OCH₃ (The)60.5

Data recorded at 100 MHz. Assignments for some signals may be interchangeable.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in correlating proton and carbon signals, which helps in piecing together the connectivity of the entire molecule, including the attachment point of the sugar to the steroid aglycone. nih.gov

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and elemental formula of this compound. chromatographyonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula, which is C₂₉H₄₄O₁₀. biodeep.cn

Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the molecule. chromatographyonline.com The resulting fragment ions provide valuable clues about the structure. For instance, the loss of the sugar moiety is a characteristic fragmentation pathway for glycosides, allowing for the determination of the mass of both the aglycone and the sugar component separately. Liquid chromatography-mass spectrometry (LC-MS) is a common technique used for the analysis of such compounds in complex mixtures. researchgate.netjssuni.edu.in Predicted LC-MS/MS spectra for this compound are available in public databases and can serve as a guide for identification. contaminantdb.cafoodb.ca

Integration with Chemoinformatic Databases for Structural Reference

The structural elucidation of natural products like this compound is greatly facilitated by the use of chemoinformatic databases. rsc.orgneovarsity.org These databases serve as comprehensive repositories of known chemical structures and their associated spectroscopic data. wisepress.com

Once putative structures are proposed based on spectroscopic data, they can be compared against entries in databases such as the Human Metabolome Database (HMDB), PubChem, and specialized glycoside databases like GlycoChemExplorer. hmdb.caneovarsity.orgjcggdb.jp This comparison helps in confirming the identity of a known compound or in identifying novel structures by highlighting similarities and differences with existing entries. rsc.org For this compound, its presence and associated data can be found in several databases, which aids researchers in its identification and characterization. hmdb.cacontaminantdb.cabiodeep.cn The integration of experimental data with these vast digital resources is a critical step in the modern workflow of natural product chemistry. glycoscience.ru

Biosynthetic Pathways and Metabolic Regulation

Proposed Biosynthetic Routes for Cardenolide Glycosides

Bipindogulomethyloside is classified as a cardenolide, a type of cardiac glycoside. The biosynthesis of these compounds is a complex process that is not yet fully elucidated for every specific molecule. However, a general pathway is understood to originate from the terpenoid backbone biosynthesis pathway. nih.gov This foundational pathway produces the essential precursors for a vast array of secondary metabolites, including triterpenoid (B12794562) saponins (B1172615) and, by extension, cardenolides. nih.govresearchgate.net

The initial steps are believed to occur via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which generate isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks. Through the action of enzymes such as geranyl diphosphate (B83284) synthase (GPS), these units are assembled into larger isoprenoid structures. nih.gov For cardenolides, this involves the formation of a C23 steroid nucleus, which is then subject to a series of modifications including hydroxylations, oxidations, and ultimately, glycosylation, where sugar moieties are attached to the steroid core to form the final glycoside. The presence of this compound in the foliage of Solanum okadae, a species of potato, highlights its role as a cardiac glycoside, a class of compounds relatively rare in the Solanum genus. acs.org

Metabolic Profiling and Pathway Analysis in Producing Organisms

Metabolic profiling, or metabolomics, is a powerful tool for measuring the complement of low-molecular-weight metabolites in a biological system, offering a dynamic snapshot of cellular activity. nih.gov This approach has been instrumental in understanding the accumulation and regulation of this compound in various organisms.

Metabolomics studies have successfully identified and quantified this compound in different plant species, revealing distinct accumulation patterns. In a comprehensive study of Astragalus membranaceus mongholicus, a medicinal plant, this compound was identified as a key differential metabolite between various harvest periods. nih.govresearchgate.net Using a statistical method known as Variable Importance in Projection (VIP), the study found that this compound had a VIP score of 3.58 when comparing an early growth stage (stage A) to a later one (stage B), indicating it is a significant contributor to the metabolic differences between these stages. nih.govresearchgate.net

Another study provided evidence for the presence of this compound in the foliage of Solanum okadae, a wild potato species resistant to the Colorado potato beetle. acs.org Its identification in this species is of high interest as cardiac glycosides are known to have insecticidal activity, suggesting a potential role in the plant's defense mechanisms. acs.org

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides crucial insights into the genes and regulatory networks associated with the biosynthesis of specific metabolites. When integrated with metabolomics, it can link the accumulation of a compound like this compound to the expression levels of specific genes.

In the study of Astragalus membranaceus mongholicus, researchers analyzed the expression of genes involved in the terpenoid backbone biosynthesis pathway. nih.gov They observed that during different harvest periods, several structural differentially expressed genes (DEGs) were identified. These included:

Acetyl-CoA C-acetyltransferase (AACT)

Hydroxymethylglutaryl-CoA synthase (HMGCS)

Hydroxymethylglutaryl-CoA reductase (HMGCR)

Mevalonate kinase (mvaK1 and mvaK2)

Geranyl diphosphate synthase (GPS) nih.gov

The analysis further revealed that key regulatory genes associated with flavonoid biosynthesis, such as HMGCR, 4CL, CHS, and SQLE, induced changes in metabolic processes, including the biosynthesis of isoflavones and triterpenoid saponins. nih.govresearchgate.net This suggests a complex regulatory network where the expression of these genes is correlated with the production of various secondary metabolites, including the class of compounds to which this compound belongs.

Factors Influencing Biosynthesis and Metabolite Accumulation in Plants

The biosynthesis and accumulation of plant secondary metabolites are not static processes; they are dynamically influenced by a range of intrinsic and extrinsic factors. nih.govmdpi.com These factors can significantly alter the metabolic profile of a plant, leading to variations in the concentration of compounds like this compound. nih.gov

Environmental Factors:

Light: The duration (photoperiod), intensity, and quality of light can regulate the biosynthesis of secondary metabolites. nih.gov

Temperature: Changes in ambient temperature can significantly affect the enzymatic reactions central to metabolic pathways. nih.govnih.gov

Soil Conditions: Soil water availability, fertility, and salinity are crucial factors that can induce stress responses in plants, often leading to an altered production of defensive compounds. nih.govresearchgate.net

Intrinsic and Developmental Factors: The phenological stage, or developmental phase of the plant, is a critical intrinsic factor. mdpi.com The metabolomic study on Astragalus demonstrated this directly, showing that the harvest period strongly influenced the accumulation of secondary metabolites. nih.gov The significant variation in this compound levels between different growth stages underscores that its biosynthesis is tightly regulated by the plant's developmental program. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities

Molecular Targets of Bipindogulomethyloside and Structurally Related Cardiac Glycosides

The toxicity of cardiac glycosides, including this compound, is rooted in their ability to bind to and inhibit specific enzymes crucial for cellular function in animals. acs.orgnih.gov This inhibition triggers a cascade of events that disrupts the electrochemical gradients essential for cell viability.

The principal molecular target for this compound and other cardiac glycosides is the Na+/K+-ATPase, an enzyme embedded in the cell membranes of animals. acs.orgnih.govnih.gov This enzyme, also known as the sodium-potassium pump, is vital for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. mdpi.com It actively transports three Na+ ions out of the cell in exchange for two K+ ions moving into the cell for every molecule of ATP hydrolyzed.

Cardiac glycosides bind to a specific site on the alpha-subunit of the Na+/K+-ATPase. nih.gov This binding inhibits the enzyme's activity, disrupting the normal flux of ions. nih.govnih.gov Research on extracts from Solanum okadae, a plant resistant to the Colorado potato beetle, demonstrated that its foliar extracts, which contain this compound, were capable of inhibiting the Na+/K+-ATPase of this insect pest. acs.orgnih.gov This inhibitory action is the foundational mechanism of toxicity for this class of compounds. acs.org

The inhibition of the Na+/K+-ATPase by compounds like this compound directly leads to a disruption of cellular ionic homeostasis. acs.org With the pump impaired, the concentration of intracellular Na+ increases. nih.govnih.gov This elevation in intracellular sodium alters the gradient that drives other transport systems, notably the sodium-calcium (Na+/Ca2+) exchanger. mdpi.com

The Na+/Ca2+ exchanger normally uses the electrochemical gradient of Na+ to extrude calcium (Ca2+) from the cell. As the intracellular Na+ level rises, the efficiency of this exchanger is reduced, leading to a decrease in Ca2+ efflux and consequently an increase in the intracellular Ca2+ concentration. nih.govmdpi.com This resulting elevation of intracellular Ca2+ disrupts various cellular signaling processes and can ultimately lead to cell death. acs.orgplos.org

Table 1: Summary of Molecular Mechanism

StepProcessConsequence
1 This compound binds to the α-subunit of Na+/K+-ATPase. nih.govEnzyme activity is inhibited. acs.orgnih.gov
2 Active transport of Na+ out of the cell is blocked. nih.govIntracellular Na+ concentration increases. nih.gov
3 The Na+ gradient driving the Na+/Ca2+ exchanger is reduced. mdpi.comCa2+ extrusion from the cell is diminished. mdpi.com
4 Calcium ions accumulate within the cell. nih.govmdpi.comDisruption of ionic homeostasis and cellular signaling. acs.org

Roles in Plant Defensive Physiology

Plants produce a vast array of secondary metabolites as a defense against herbivores. nih.govnumberanalytics.com this compound is one such compound, playing a significant role in the defensive strategy of certain plants against insect predation.

The presence of this compound and related cardiac glycosides in the foliage of Solanum okadae has been linked to its resistance against the Colorado potato beetle (Leptinotarsa decemlineata), a major pest of potato crops. acs.orgnih.govumn.edu A comparative analysis of metabolites between the resistant S. okadae and the susceptible potato variety S. tuberosum cv. Shepody identified a suite of cardiac glycosides, including this compound, exclusively in the resistant species. acs.orgnih.gov

This finding suggests that these compounds function as a chemical defense, deterring the Colorado potato beetle from feeding. nih.gov The production of such toxic secondary metabolites is a key mechanism of plant resistance, influencing herbivore feeding preferences and plant survival. nih.govnih.gov

The insecticidal activity of this compound is a direct result of its inhibition of the insect's Na+/K+-ATPase. acs.orgnih.gov This toxic action can lead to increased mortality in susceptible insects. Plant toxins can cause immature death in insect larvae by creating a negative energy balance; the metabolic cost of detoxifying the ingested compounds and foraging for food outweighs the nutritional gain, forcing the insect to cease feeding, which ultimately leads to starvation. nih.gov

The presence of these compounds affects feeding behavior, as insects may avoid consuming plants that contain them. researchgate.net Studies on other insects have shown that exposure to certain chemical compounds can significantly inhibit feeding, which in turn leads to reduced growth, developmental delays, and increased mortality. researchgate.netplos.orgmdpi.com The defensive compounds in S. okadae likely contribute to the deterrence of feeding observed in the Colorado potato beetle, thereby reducing herbivore damage and enhancing plant fitness. nih.gov

Table 2: Comparative Presence of Cardiac Glycosides and Effect on Colorado Potato Beetle (CPB)

Plant SpeciesPresence of this compound & Related GlycosidesObserved Effect on CPB
Solanum okadae Detected in foliar extracts. acs.orgnih.govResistance; feeding deterrence; inhibition of CPB Na+/K+-ATPase. acs.orgnih.gov
Solanum tuberosum cv. Shepody Not detected in foliar extracts. acs.orgnih.govSusceptibility; preferred for feeding. nih.gov

Advanced Research Methodologies and Integrative Approaches

Comparative Metabolite Profiling Techniques for Interspecies Analysis

Comparative metabolite profiling is a powerful strategy to understand the differential metabolic responses to Bipindogulomethyloside across various species. This technique involves the systematic identification and quantification of the complete set of small-molecule metabolites (the metabolome) in different organisms under the influence of the compound.

Untargeted metabolomics is often employed to gain a broad overview of the metabolic changes induced by this compound. mdpi.com This approach aims to measure as many metabolites as possible without pre-selecting specific molecules. By comparing the metabolite profiles of different species (e.g., a model organism like Mus musculus versus a non-model organism), researchers can identify conserved and species-specific metabolic pathways affected by this compound.

For instance, a hypothetical interspecies analysis of this compound's effects on the liver metabolome of rats and zebrafish could reveal conserved effects on lipid metabolism while also highlighting species-specific impacts on amino acid pathways. Such studies often utilize techniques like mass spectrometry coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to detect a wide array of metabolites. mdpi.comnih.gov

Table 1: Hypothetical Comparative Metabolite Profiling of this compound in Liver Tissue

Metabolite ClassFold Change (Rat)Fold Change (Zebrafish)Putative Pathway Affected
Fatty Acids↑ 2.5↑ 2.1Lipid Metabolism
Amino Acids↓ 1.8↑ 1.2Amino Acid Metabolism
Bile Acids↑ 3.1↑ 2.9Bile Acid Biosynthesis
Glucocorticoids↔ 1.0↓ 2.0Steroid Hormone Biosynthesis

Note: This table is for illustrative purposes only.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To achieve a more profound understanding of this compound's biological role, it is crucial to integrate data from multiple "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.commdpi.com This multi-omics approach provides a systems biology perspective, enabling the connection of genetic information to functional outcomes.

The combination of transcriptomics (the study of the complete set of RNA transcripts) and metabolomics is a particularly powerful strategy. nih.govmdpi.comnih.gov This dual analysis allows researchers to link changes in gene expression with alterations in metabolite levels, providing insights into the regulatory mechanisms at play.

For example, upon exposure to this compound, a transcriptomic analysis might reveal the upregulation of genes encoding enzymes in a specific metabolic pathway. nih.gov A concurrent metabolomic analysis could then confirm the increased production of the metabolites within that pathway, thus validating the functional consequence of the altered gene expression. researchgate.net This integrated approach helps to elucidate the molecular mechanisms through which this compound exerts its effects. mdpi.com

Table 2: Illustrative Integrated Transcriptomic and Metabolomic Data for this compound Treatment

Gene (Transcript)Log2 Fold Change (Expression)MetaboliteLog2 Fold Change (Abundance)Associated Pathway
CYP7A1+3.2Cholic Acid+2.8Bile Acid Biosynthesis
SCD1+2.8Oleic Acid+2.5Fatty Acid Biosynthesis
BCAT2-1.9Leucine-1.5Branched-Chain Amino Acid Catabolism

Note: This table is for illustrative purposes only.

A key goal of multi-omics research is to establish correlations between molecular changes and observable phenotypic traits. nih.gov By analyzing the relationships between metabolite levels, gene expression patterns, and specific phenotypes, researchers can identify potential biomarkers and therapeutic targets.

In the context of this compound, a correlation analysis might reveal that the abundance of a particular metabolite, influenced by the expression of a specific gene, is strongly associated with a desirable therapeutic outcome or an adverse effect. researchgate.netnih.gov Statistical methods such as Pearson correlation or more robust alternatives are employed to identify these significant associations from large datasets. nih.gov

This type of analysis can lead to the generation of novel hypotheses about the compound's mechanism of action and can guide further research. For instance, a strong positive correlation between the expression of an inflammatory gene, the level of a pro-inflammatory metabolite, and a measured inflammatory phenotype would suggest a specific pathway through which this compound might be mediating an inflammatory response.

Table 3: Hypothetical Correlation Matrix of this compound-Induced Changes

Gene X ExpressionMetabolite Y LevelPhenotypic Trait Z
Gene X Expression 1.000.850.76
Metabolite Y Level 0.851.000.92
Phenotypic Trait Z 0.760.921.00

Note: This table is for illustrative purposes only and shows hypothetical Pearson correlation coefficients.

Future Research Trajectories and Applied Potential

Further Elucidation of Biosynthetic Precursors and Enzymatic Pathways

A fundamental area of future research will be the comprehensive elucidation of the biosynthetic pathway of Bipindogulomethyloside. Understanding the specific precursors and the enzymatic machinery responsible for its synthesis is crucial for several reasons. Identifying the initial metabolic building blocks will provide insights into its metabolic context within the producing organism. Furthermore, characterizing the enzymes involved, such as glycosyltransferases, methyltransferases, and oxidoreductases, will not only clarify the biosynthetic steps but also open avenues for synthetic biology approaches. nih.govmdpi.com The heterologous expression of these enzymatic pathways in microbial hosts could enable sustainable and scalable production of this compound and its analogs. nih.govresearchgate.net

Stage of BiosynthesisKey Research QuestionsPotential Methodologies
Precursor Identification What are the primary metabolic precursors to the aglycone and sugar moieties?Isotopic labeling studies, metabolomic analysis of the producing organism.
Enzymatic Pathway Which enzymes catalyze each step of the biosynthesis? What are their mechanisms?Gene cluster identification, enzyme assays with purified proteins, X-ray crystallography of key enzymes.
Regulation How is the biosynthesis of this compound regulated at the genetic level?Transcriptomic analysis under different growth conditions, promoter-reporter assays.

Structural-Activity Relationship (SAR) Studies for Optimized Biological Function

To fully harness the potential of this compound, detailed Structure-Activity Relationship (SAR) studies are essential. mdpi.commdpi.com These investigations involve the systematic modification of the molecule's chemical structure to understand how different functional groups contribute to its biological activity. nih.govnih.govfrontiersin.org For instance, altering the glycosylation pattern, modifying the aglycone core, or changing the position and nature of the methyl group could lead to analogs with enhanced potency, selectivity, or stability. nih.gov Computational modeling and in silico docking studies can complement synthetic chemistry efforts by predicting the interactions of this compound derivatives with potential biological targets, thereby guiding the design of more effective compounds. mdpi.com

Exploration of Novel Biological Activities in Diverse Ecological Contexts

The full spectrum of this compound's biological activities is yet to be discovered. Future research should focus on screening this compound against a wide array of biological targets and in various ecological contexts. This could include assessing its antimicrobial properties against plant and human pathogens, its insecticidal or insect-repellent effects, and its potential role in plant defense signaling. Investigating its impact on soil microbial communities and its stability in different environmental conditions will be crucial for understanding its ecological significance and potential for practical application.

Potential for Development in Sustainable Agrochemical Strategies (e.g., Biopesticides)

Given the growing demand for environmentally friendly agricultural practices, this compound represents a promising candidate for the development of novel biopesticides. mdpi.comfrontiersin.orglupinepublishers.com Natural products are often biodegradable and can have more specific modes of action than synthetic pesticides, reducing their impact on non-target organisms and the environment. researchgate.netscirp.org Further research should focus on formulation development to enhance its stability and efficacy in field conditions. Investigating its mode of action against pests and pathogens will be critical for its effective and responsible deployment in integrated pest management (IPM) programs, contributing to a more sustainable agricultural future. researchgate.net

Q & A

Q. Methodological Answer :

  • Sample Preparation : Use standardized extraction protocols (e.g., Soxhlet extraction with ethanol) to minimize matrix interference .
  • Quantification : Validate methods via LC-MS/MS with internal standards (e.g., deuterated analogs) to account for ionization variability. Calibration curves should cover 0.1–100 µg/mL, with R² >0.99 .
  • Cross-Lab Validation : Share raw spectral data and chromatograms in supplementary materials to enable replication .

Advanced Research: What experimental strategies address contradictions in this compound’s reported bioactivity data?

Methodological Answer :
Discrepancies in bioactivity (e.g., cardiotonic vs. cytotoxic effects) may arise from:

  • Purity Variability : Re-test compounds using batches validated via HPLC and NMR .
  • Assay Specificity : Compare results across multiple models (e.g., isolated cardiomyocytes vs. HEK293 cells) to isolate target effects .
  • Dose-Response Curves : Use nonlinear regression models (e.g., four-parameter logistic) to calculate EC₅₀/IC₅₀ values, ensuring statistical power (n ≥ 3 replicates) .

Advanced Research: How can researchers design studies to elucidate this compound’s mechanism of action in cardiac cells?

Q. Methodological Answer :

  • In Vitro Models : Use patch-clamp electrophysiology to assess Na⁺/K⁺-ATPase inhibition, a hallmark of cardenolides .
  • Gene Expression Profiling : Apply RNA-seq to identify differentially expressed genes in treated vs. untreated cardiomyocytes.
  • Structural Dynamics : Perform molecular docking simulations with human Na⁺/K⁺-ATPase (PDB ID: 3A3Y) to predict binding affinity .

Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and N95 masks to prevent inhalation/contact .
  • Ventilation : Conduct experiments in fume hoods to avoid aerosol formation.
  • Waste Disposal : Deactivate residues via controlled incineration (≥800°C) to prevent environmental contamination .

Advanced Research: How can ecological toxicity studies be designed given the lack of ecotoxicological data for this compound?

Q. Methodological Answer :

  • Model Organisms : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to estimate EC₅₀ values .
  • Bioaccumulation Potential : Use logP calculations (estimated via HPLC retention times) to predict environmental persistence .
  • Long-Term Exposure : Conduct microcosm experiments to assess biodegradation pathways .

Basic Research: What literature review strategies are recommended for contextualizing this compound within cardenolide research?

Q. Methodological Answer :

  • Database Searches : Use SciFinder and PubMed with keywords: "cardenolides," "glycosides," "Na⁺/K⁺-ATPase inhibitors," and "Erysimum spp." .
  • Citation Tracking : Follow seminal works by Makarevich (1964–1974) for historical synthesis methods .
  • Gaps Identification : Note missing data in Safety Data Sheets (e.g., ecotoxicity, pharmacokinetics) to prioritize future studies .

Advanced Research: What experimental controls are essential when assessing this compound’s stability under varying pH/temperature conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC .
  • pH-Dependent Hydrolysis : Compare stability in buffers (pH 2–9) to identify labile bonds (e.g., glycosidic linkage) .
  • Control Compounds : Include digitoxin as a reference cardenolide to benchmark degradation rates .

Basic Research: How can researchers ensure reproducibility in pharmacological assays for this compound?

Q. Methodological Answer :

  • Detailed Protocols : Publish step-by-step methods for cytotoxicity (MTT assay) and ion flux measurements, including reagent lot numbers .
  • Data Transparency : Share raw flow cytometry files or calcium imaging datasets in repositories like Zenodo .
  • Positive/Negative Controls : Use ouabain (Na⁺/K⁺-ATPase inhibitor) and DMSO vehicle in all assays .

Advanced Research: What comparative approaches validate this compound’s uniqueness among cardenolides?

Q. Methodological Answer :

  • Structural Comparisons : Use X-ray crystallography to resolve 3D conformations vs. digitoxin or digoxin .
  • Bioactivity Profiling : Screen against a panel of 50 kinases/enzymes to identify off-target effects (Eurofins Panlabs®) .
  • SAR Analysis : Correlate substituent modifications (e.g., gulomethyloside vs. digitoxose) with potency differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.